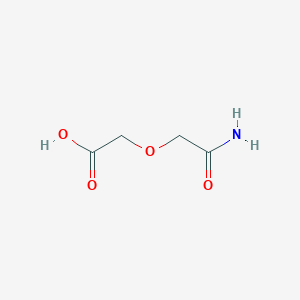

2-acetamido-3-(3-methylphenyl)propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-acetamido-3-(3-methylphenyl)propanoic acid involves various chemical reactions and techniques. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using spectroscopic techniques such as FT-IR, NMR, and ESI-MS, and its structure was confirmed through computational methods like DFT and NBO analysis . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized from ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, followed by recrystallization . Another related compound, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was synthesized as a derivative of danshensu to improve its stability and liposolubility . Additionally, enantiomers of methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate were synthesized using 5-flurouracil-1-yl acetic acid and L-and D-alanine methyl ester .

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various techniques. X-ray single crystal diffraction analysis determined the crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular H-bonds . The molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were calculated using DFT, and its bioactivity was explained through HOMO-LUMO energy calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. For example, the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide resulted in the formation of esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid . The synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involved the formation of linearly extended conformations and was compared with phenytoin for anticonvulsant activities . A series of 3-methylthio-3-cephem-4-carboxylic acids were prepared, including 7-[R-2-amino-2-(3-chloro-4-hydroxyphenyl)acetamido]-3-methylthio-3-cephem-4-carboxylic acid, which exhibited oral antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their molecular structures and the interactions within. The crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid showed potential for hydrolysis to release bioactive danshensu . The synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested as an insect growth regulator, with LC50 and LC90 values determined against Galleria mellonella . The anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were linked to specific molecular features identified through stereochemical comparisons .

properties

IUPAC Name |

2-acetamido-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-4-3-5-10(6-8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZFPBRENQOKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401935 |

Source

|

| Record name | N-Acetyl-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-3-(3-methylphenyl)propanoic Acid | |

CAS RN |

5440-39-1 |

Source

|

| Record name | NSC20161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)